5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidin

Übersicht

Beschreibung

5’-O-Dimethoxytrityl-N4-benzoyl-5-methyl-2’-deoxycytidin (5’-O-DMT-N4-Bz-5-Me-dC) ist ein modifiziertes Nukleosid, das bei der Synthese von Desoxyribonukleinsäure (DNA) oder Ribonukleinsäure (RNA) verwendet wird. Diese Verbindung ist besonders wertvoll im Bereich der Nukleinsäurechemie, da sie aufgrund ihrer verbesserten Bindungseigenschaften und der erhöhten Duplexstabilisierung im Vergleich zu unmethyliertem Desoxycytidin .

Wissenschaftliche Forschungsanwendungen

Nucleic Acid Synthesis

Key Role in Oligonucleotide Synthesis:

DMT-NBz-5-Me-dC serves as a crucial building block in the synthesis of oligonucleotides. These oligonucleotides are essential for genetic research applications, including gene therapy and molecular diagnostics. The compound's protective groups allow for selective reactions during the synthesis process, leading to higher yields and purities of the final products .

Pharmaceutical Development

Antiviral and Anticancer Drug Development:

The compound is instrumental in developing antiviral and anticancer drugs. Modified nucleosides like DMT-NBz-5-Me-dC enhance therapeutic efficacy and reduce side effects by improving the pharmacokinetic properties of nucleoside analogs used in treatment regimens . Its application in drug formulation allows for more targeted therapies that can lead to better patient outcomes.

Biotechnology Applications

Design of DNA Probes and Primers:

In biotechnology, DMT-NBz-5-Me-dC aids in designing DNA probes and primers for PCR (Polymerase Chain Reaction). This capability facilitates accurate and efficient DNA amplification, which is critical for various applications including cloning, sequencing, and gene expression analysis .

Research in Epigenetics

Understanding Gene Regulation:

The compound is valuable in epigenetic studies, where it helps researchers investigate gene regulation mechanisms through modifications in nucleic acid structures. By utilizing DMT-NBz-5-Me-dC, scientists can explore how certain chemical modifications affect gene expression and cellular function .

Diagnostic Tools

Improving Sensitivity and Specificity:

DMT-NBz-5-Me-dC is incorporated into diagnostic assays to enhance the sensitivity and specificity of tests for various diseases. This application is particularly important in developing molecular diagnostics that require accurate detection of genetic material from pathogens or mutated genes associated with diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Nucleic Acid Synthesis | Key building block for oligonucleotide synthesis used in gene therapy and diagnostics |

| Pharmaceutical Development | Enhances efficacy of antiviral and anticancer drugs |

| Biotechnology | Aids in designing DNA probes/primers for PCR |

| Research in Epigenetics | Investigates gene regulation through nucleic acid modifications |

| Diagnostic Tools | Improves sensitivity/specificity of disease detection assays |

Case Studies

- Oligonucleotide Therapeutics: Research has demonstrated that oligonucleotides synthesized using DMT-NBz-5-Me-dC show improved stability against nuclease degradation, leading to enhanced therapeutic effects in preclinical models of cancer .

- PCR Efficiency: A study highlighted the use of DMT-NBz-5-Me-dC in developing primers that resulted in significantly higher amplification efficiencies compared to traditional primers, showcasing its utility in high-throughput genomic studies .

- Epigenetic Modifications: Investigations into the role of modified nucleosides like DMT-NBz-5-Me-dC have provided insights into how epigenetic changes can influence gene expression patterns during cellular differentiation processes .

Wirkmechanismus

Target of Action

The primary target of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-5-methyl-2’-deoxycytidine is the DNA molecule. This compound is a modified nucleoside, which is a building block of DNA. It is used in the synthesis of oligonucleotides, short DNA or RNA molecules .

Mode of Action

This compound interacts with its targets during the synthesis of oligonucleotides. It is incorporated into the growing oligonucleotide chain during the polymerization process. The 4,4’-Dimethoxytrityl (DMT) group at the 5’ position serves as a protecting group, which is removed during the synthesis process to allow the addition of the next nucleotide .

Biochemical Pathways

The compound is involved in the biochemical pathway of oligonucleotide synthesis. The DMT group acts as a protecting group that prevents unwanted reactions during the synthesis process. Once the DMT group is removed, the exposed hydroxyl group at the 5’ position can react with the phosphate group of the next nucleotide, extending the oligonucleotide chain .

Pharmacokinetics

As a synthetic compound used in laboratory settings, it is typically handled and disposed of according to safety protocols to minimize exposure .

Result of Action

The result of the action of 5’-O-(4,4’-Dimethoxytrityl)-N4-benzoyl-5-methyl-2’-deoxycytidine is the successful synthesis of oligonucleotides. These oligonucleotides can be used for various purposes, including as primers for DNA sequencing or synthesis, as probes for detecting specific DNA or RNA sequences, and as therapeutic agents .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of oligonucleotide synthesis. Additionally, the compound should be stored under inert gas and in a cool environment to maintain its stability .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5’-O-DMT-N4-Bz-5-Me-dC umfasst mehrere Schritte, beginnend mit dem Schutz der Hydroxylgruppen und der Aminogruppe von Desoxycytidin. Die 5’-Hydroxylgruppe wird mit einer Dimethoxytrityl (DMT)-Gruppe geschützt, und die N4-Aminogruppe wird mit einer Benzoyl (Bz)-Gruppe geschützt. Die Methylierung an der 5-Position des Cytosinrings wird unter kontrollierten Bedingungen mit Methylierungsmitteln erreicht .

Industrielle Produktionsmethoden

Die industrielle Produktion von 5’-O-DMT-N4-Bz-5-Me-dC folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet den Einsatz von automatisierten Synthesizern und Hochdurchsatz-Reinigungstechniken, um eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verbindung wird typischerweise bei 4°C gelagert und vor Licht geschützt, um ihre Stabilität zu erhalten .

Chemische Reaktionsanalyse

Arten von Reaktionen

5’-O-DMT-N4-Bz-5-Me-dC unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um Schutzgruppen zu entfernen.

Substitution: Nukleophile Substitutionsreaktionen sind häufig, insbesondere bei der Modifikation des Nukleosids.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet, um Schutzgruppen zu entfernen.

Substitution: Nukleophile Reagenzien wie Ammoniak oder Amine werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene geschützte und ungeschützte Nukleoside, die in der weiteren Synthese von Oligonukleotiden und anderen Nukleinsäurederivaten verwendet werden .

Analyse Chemischer Reaktionen

Types of Reactions

5’-O-DMT-N4-Bz-5-Me-dC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to remove protective groups.

Substitution: Nucleophilic substitution reactions are common, especially in the modification of the nucleoside.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used to remove protective groups.

Substitution: Nucleophilic reagents like ammonia or amines are used for substitution reactions.

Major Products

The major products formed from these reactions include various protected and deprotected nucleosides, which are used in further synthesis of oligonucleotides and other nucleic acid derivatives .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

5-Me-DMT-dC(Bz)-CE-Phosphoramidit: Ein weiteres modifiziertes Nukleosid mit ähnlichen Schutzgruppen und Anwendungen.

DMT-5-Me-dC(Bz) Phosphoramidit: Wird bei der Oligonukleotid-Synthese mit verbesserten Bindungseigenschaften verwendet.

Einzigartigkeit

5’-O-DMT-N4-Bz-5-Me-dC ist aufgrund seiner spezifischen Kombination von Schutzgruppen und Methylierung einzigartig, die im Vergleich zu anderen modifizierten Nukleosiden eine verbesserte Stabilität und Bindungseigenschaften bietet. Seine Vielseitigkeit in verschiedenen chemischen Reaktionen und Anwendungen macht es zu einem wertvollen Werkzeug in der Nukleinsäureforschung und -entwicklung .

Biologische Aktivität

5'-O-(4,4'-Dimethoxytrityl)-N4-benzoyl-5-methyl-2'-deoxycytidine (DMT-NBz-5-Me-dC) is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant research findings.

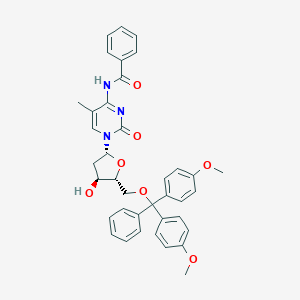

Chemical Structure and Properties

- Molecular Formula : C38H37N3O7

- Molecular Weight : 647.72 g/mol

- CAS Number : 104579-03-5

The compound features a 5-methyl group on the deoxyribose sugar and a benzoyl group at the N4 position of the cytosine base, which enhances its stability and interaction with biological targets.

DMT-NBz-5-Me-dC exhibits several mechanisms of action that contribute to its biological activity:

- DNA Intercalation : The compound can intercalate into DNA structures, potentially disrupting replication and transcription processes. This property is crucial for its application as an anticancer agent.

- Inhibition of DNA Polymerase : Studies suggest that DMT-NBz-5-Me-dC may inhibit DNA polymerases, leading to reduced DNA synthesis in rapidly dividing cells, such as cancer cells .

- Antiviral Activity : Some research indicates that nucleoside analogs like DMT-NBz-5-Me-dC can exhibit antiviral properties by mimicking natural nucleotides, thus interfering with viral replication mechanisms .

Anticancer Activity

Numerous studies have evaluated the anticancer potential of DMT-NBz-5-Me-dC:

- In Vitro Studies : In cell line assays, DMT-NBz-5-Me-dC demonstrated significant cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. For instance, it showed an IC50 value in the low micromolar range against HL-60 leukemia cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 (Leukemia) | 1.2 | DNA intercalation |

| MCF-7 (Breast) | 3.0 | Inhibition of DNA polymerase |

| A549 (Lung) | 2.5 | Induction of apoptosis |

Antiviral Activity

DMT-NBz-5-Me-dC has also been investigated for its antiviral properties:

- Mechanism : As a nucleoside analog, it competes with natural nucleotides during viral replication processes.

| Virus | EC50 (µM) | Effectiveness |

|---|---|---|

| HIV | 0.8 | Significant reduction in viral load |

| HSV | 1.0 | Inhibition of viral replication |

Case Studies

- Study on Anticancer Efficacy : A study published in Photochemistry and Photobiology highlighted that DMT-NBz-5-Me-dC exhibited enhanced photocytotoxicity when combined with light activation, leading to increased cell death in tumor spheroids compared to standard therapies .

- Antiviral Research : Another investigation focused on the compound's efficacy against herpes simplex virus (HSV), demonstrating that it significantly inhibited viral replication in vitro with an EC50 value comparable to existing antiviral agents .

Eigenschaften

IUPAC Name |

N-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H37N3O7/c1-25-23-41(37(44)40-35(25)39-36(43)26-10-6-4-7-11-26)34-22-32(42)33(48-34)24-47-38(27-12-8-5-9-13-27,28-14-18-30(45-2)19-15-28)29-16-20-31(46-3)21-17-29/h4-21,23,32-34,42H,22,24H2,1-3H3,(H,39,40,43,44)/t32-,33+,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWHPQMVQHSPNRU-LBFZIJHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H37N3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401143394 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104579-03-5 | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104579-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzoyl-5′-O-[bis(4-methoxyphenyl)phenylmethyl]-2′-deoxy-5-methylcytidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401143394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.